molecular formula C29H46N8O5 B14125867 MM-401

MM-401

Número de catálogo: B14125867
Peso molecular: 586.7 g/mol
Clave InChI: SILRGLDFBXVGOQ-HBIQCHECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MM-401 is a useful research compound. Its molecular formula is C29H46N8O5 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H46N8O5

Peso molecular

586.7 g/mol

Nombre IUPAC

N-[(3R,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide

InChI

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1

Clave InChI

SILRGLDFBXVGOQ-HBIQCHECSA-N

SMILES isomérico

CCC1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2

SMILES canónico

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2

Origen del producto

United States

Foundational & Exploratory

Dual Nature of MM-401: A Tale of Two Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

The designation MM-401 has been assigned to two distinct investigational therapies with disparate mechanisms of action, both aimed at treating cancer. One this compound is a small molecule inhibitor targeting the epigenetic regulator MLL1, with potential applications in leukemia. The other is a monoclonal antibody that acts as an agonist for the TNFR2 receptor, a promising immunotherapy target. This guide provides an in-depth technical overview of the core mechanism of action for each of these molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: this compound as a Small Molecule Inhibitor of the MLL1-WDR5 Interaction

This compound, in this context, is a potent and selective inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2][3] Dysregulation of MLL1 is a key driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[3]

Core Mechanism of Action

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MLL1 and WD repeat-containing protein 5 (WDR5).[1][2][4] This interaction is crucial for the catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[3][4] H3K4 methylation is an epigenetic mark associated with active gene transcription.

By binding to WDR5 with high affinity, this compound competitively inhibits the binding of MLL1 to WDR5, leading to the disassembly of the MLL1 core complex.[1][4] This prevents the MLL1-mediated methylation of H3K4 at the promoter regions of its target genes, most notably the HOX genes, which are critical for leukemogenesis.[4] The subsequent downregulation of HOX gene expression ultimately leads to the inhibition of leukemia cell proliferation, induction of cell cycle arrest, and apoptosis.[1][4]

Signaling Pathway and Cellular Consequences

The signaling pathway affected by this compound is a critical epigenetic regulatory cascade.

G cluster_0 MLL1 Core Complex MLL1 MLL1 H3K4me H3K4 Methylation MLL1->H3K4me Catalyzes WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 ASH2L ASH2L MM401 This compound MM401->WDR5 Binds to and inhibits WDR5 interaction with MLL1 HistoneH3 Histone H3 HOX_Genes HOX Gene Transcription H3K4me->HOX_Genes Promotes Leukemia_Cell Leukemia Cell Proliferation & Survival HOX_Genes->Leukemia_Cell Drives Apoptosis Apoptosis Leukemia_Cell->Apoptosis Inhibited by this compound Cell_Cycle_Arrest Cell Cycle Arrest Leukemia_Cell->Cell_Cycle_Arrest Inhibited by this compound

This compound (MLL1 Inhibitor) Mechanism of Action
Quantitative Data

ParameterValueTargetAssay
IC50 0.32 µMMLL1 ActivityIn vitro HMT Assay
IC50 0.9 nMWDR5-MLL1 InteractionCompetitive Fluorescence Polarization
Ki < 1 nMWDR5BioLayer Interferometry (BLI/OctetRED)

Data sourced from multiple preclinical studies.[1][4]

Experimental Protocols

1. In Vitro Histone Methyltransferase (HMT) Assay:

  • Objective: To measure the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.

  • Methodology:

    • The reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is incubated with a histone H3 substrate.

    • S-adenosyl-L-[methyl-3H]-methionine is included as the methyl donor.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone substrate is quantified using scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

2. Competitive Fluorescence Polarization (FP) Assay:

  • Objective: To quantify the disruption of the MLL1-WDR5 interaction by this compound.

  • Methodology:

    • A fluorescently labeled peptide derived from MLL1 that binds to WDR5 is used as a probe.

    • The probe is incubated with purified WDR5 protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the larger complex.

    • Increasing concentrations of unlabeled this compound are added to compete with the fluorescent probe for binding to WDR5.

    • As this compound displaces the fluorescent probe, the polarization of the emitted light decreases.

    • The change in fluorescence polarization is measured, and the IC50 value is determined as the concentration of this compound that causes a 50% reduction in the binding of the fluorescent probe.

3. Chromatin Immunoprecipitation (ChIP) Assay:

  • Objective: To assess the effect of this compound on H3K4 methylation at specific gene promoters in cells.

  • Methodology:

    • Leukemia cells (e.g., MLL-AF9 transformed cells) are treated with this compound or a vehicle control.

    • The cells are cross-linked with formaldehyde to fix protein-DNA interactions.

    • The chromatin is isolated and sheared into smaller fragments by sonication.

    • An antibody specific for trimethylated H3K4 (H3K4me3) is used to immunoprecipitate the chromatin fragments containing this modification.

    • The cross-links are reversed, and the associated DNA is purified.

    • Quantitative PCR (qPCR) is performed on the purified DNA to determine the enrichment of specific gene promoters, such as those of HOX genes.

Part 2: this compound as a Human Monoclonal Antibody Targeting TNFR2

In a different therapeutic context, this compound refers to a human agonistic monoclonal antibody targeting the Tumor Necrosis Factor Receptor 2 (TNFR2).[5][6] TNFR2 is a member of the TNF receptor superfamily and is expressed on various immune cells, including regulatory T cells (Tregs) and effector T cells, making it a target for cancer immunotherapy.

Core Mechanism of Action

This compound functions as a TNFR2 agonist, meaning it binds to and activates the receptor.[6] The primary mechanism of its anti-tumor activity is the co-stimulation of T cells, particularly CD8+ effector T cells.[2] This leads to increased T-cell proliferation, activation, and cytokine production, thereby enhancing the anti-tumor immune response.[6]

A critical aspect of this compound's mechanism is its dependence on Fcγ receptor (FcγR) binding for enhanced agonistic activity.[2][5] This suggests that for optimal T-cell co-stimulation, this compound needs to be cross-linked by FcγR-expressing cells, such as natural killer (NK) cells or macrophages, in the tumor microenvironment. Additionally, this compound has been shown to promote antibody-dependent cellular cytotoxicity (ADCC), a process where NK cells recognize and kill antibody-coated target cells.[6]

Signaling Pathway and Cellular Consequences

The signaling cascade initiated by this compound binding to TNFR2 involves the recruitment of TRAF proteins and subsequent activation of downstream pathways.

G cluster_0 T-Cell Surface TNFR2 TNFR2 TRAF2 TRAF2 TNFR2->TRAF2 Recruits MM401 This compound Antibody MM401->TNFR2 Binds to and activates TNFR2 FcgammaR Fcγ Receptor (on NK cell/Macrophage) MM401->FcgammaR Fc region binds to FcγR for cross-linking ADCC ADCC MM401->ADCC Mediates NFkB NF-κB Pathway TRAF2->NFkB Activates MAPK MAPK Pathway TRAF2->MAPK Activates Tcell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->Tcell_Activation MAPK->Tcell_Activation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Tcell_Activation->Anti_Tumor_Immunity ADCC->Anti_Tumor_Immunity

This compound (TNFR2 Antibody) Mechanism of Action
Quantitative Data

Quantitative data for the this compound antibody, such as binding affinity (KD) and EC50 for T-cell activation, are typically determined during preclinical development but are not as readily available in the public domain as for the small molecule inhibitor. However, it has been described as having low nanomolar affinity for human TNFR2.[6]

Experimental Protocols

1. T-Cell Activation Assay:

  • Objective: To assess the ability of this compound to induce T-cell activation and proliferation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) or purified CD4+ and CD8+ T cells are isolated from healthy human donors.

    • The cells are cultured in the presence of varying concentrations of this compound.

    • T-cell activation can be measured by several readouts:

      • Proliferation: Assessed by the incorporation of tritiated thymidine or by dye dilution assays (e.g., CFSE).

      • Activation Marker Upregulation: The expression of surface markers like CD25 and CD69 is measured by flow cytometry.

      • Cytokine Production: The levels of cytokines such as IFN-γ and TNF-α in the culture supernatant are quantified by ELISA or multiplex bead arrays.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

  • Objective: To determine the capacity of this compound to mediate the killing of target cells by effector cells.

  • Methodology:

    • Target cells expressing TNFR2 are labeled with a fluorescent dye or a radioactive isotope (e.g., 51Cr).

    • The labeled target cells are incubated with varying concentrations of this compound.

    • Effector cells, typically NK cells, are added to the culture at a specific effector-to-target cell ratio.

    • The co-culture is incubated for several hours to allow for cell lysis.

    • The release of the label from the lysed target cells into the supernatant is measured.

    • The percentage of specific lysis is calculated relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

3. In Vivo Syngeneic Mouse Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of a murine surrogate antibody (e.g., Y9) for this compound.

  • Methodology:

    • Immunocompetent mice are implanted with a syngeneic tumor cell line (e.g., a colon or lung carcinoma).

    • Once the tumors are established, the mice are treated with the anti-TNFR2 antibody, an isotype control antibody, or a vehicle control.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors and lymphoid organs can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation state of different immune cell populations.

References

The Role of MM-401 in the Inhibition of H3K4 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MM-401, a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase. This compound represents a significant tool for both basic research into epigenetic regulation and for the development of novel therapeutic strategies against MLL-rearranged leukemias. This document outlines the core mechanism of action of this compound, presents key quantitative data on its activity, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

This compound functions by specifically targeting and disrupting the protein-protein interaction between the MLL1 core complex component, WDR5, and the MLL1 protein itself.[1][2] This interaction is crucial for the proper assembly and enzymatic activity of the MLL1 complex, which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4). By binding to WDR5 with high affinity, this compound competitively inhibits the binding of MLL1, leading to the disassembly of the MLL1 core complex and a subsequent reduction in H3K4 methylation levels.[1] This targeted disruption of MLL1 activity has been shown to selectively inhibit the proliferation of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal toxicity to normal bone marrow cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50KiReference
MLL1 H3K4 Methyltransferase ActivityHistone Methyltransferase (HMT) Assay0.32 µM-[1][2]
WDR5-MLL1 InteractionFluorescence Polarization0.9 nM-[2]
WDR5Binding Assay-< 1 nM[2]

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (Growth Inhibition)Reference
MV4;11MLL-AF4~10 µM[1]
MOLM13MLL-AF9~15 µM[1]
KOPN8MLL-ENL~20 µM[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

MM401_Mechanism This compound Mechanism of Action MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction WDR5->MLL1 RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 Histone_H3 Histone_H3 H3K4me H3K4me Histone_H3->H3K4me Methylation SAM SAM SAH SAH SAM->SAH Methyl Donor MM401 This compound MM401->WDR5 Binds & Disrupts

Caption: this compound binds to WDR5, disrupting the MLL1-WDR5 interaction and inhibiting H3K4 methylation.

HMT_Assay_Workflow In Vitro Histone Methyltransferase (HMT) Assay Workflow cluster_reagents Reagents MLL1_complex Recombinant MLL1 Complex Incubation Incubate at 30°C MLL1_complex->Incubation Histone_H3_substrate Histone H3 Substrate Histone_H3_substrate->Incubation SAM_H3 S-adenosyl-L-[methyl-3H]-methionine (SAM) SAM_H3->Incubation MM401_inhibitor This compound (or vehicle control) MM401_inhibitor->Incubation Stop_reaction Stop Reaction (e.g., TCA precipitation) Incubation->Stop_reaction Filter_and_wash Filter and Wash Stop_reaction->Filter_and_wash Scintillation_counting Scintillation Counting Filter_and_wash->Scintillation_counting Data_analysis Data Analysis (IC50 determination) Scintillation_counting->Data_analysis

Caption: Workflow for an in vitro HMT assay to determine the IC50 of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the characterization of this compound. These are based on standard, widely-used methodologies.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from standard radiometric HMT assay procedures.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • Histone H3 (full-length or peptide)

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Filter paper

Procedure:

  • Prepare a reaction mixture containing the MLL1 complex, Histone H3 substrate, and [3H]-SAM in the assay buffer.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding the enzyme complex and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a solution of 10% TCA.

  • Wash the filter papers multiple times with TCA and then with ethanol to remove unincorporated [3H]-SAM.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® Assay.

Materials:

  • Cells (e.g., MLL-rearranged leukemia cell lines)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is a standard procedure for assessing apoptosis by flow cytometry.

Materials:

  • Cells treated with this compound or vehicle control

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add additional Annexin V Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

References

The MLL1 Inhibitor MM-401 Modulates HOX Gene Expression in Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of MM-401, a potent and selective small-molecule inhibitor of the MLL1-WDR5 interaction, with a specific focus on its effects on HOX gene expression in the context of leukemia. This document provides a comprehensive summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting the MLL1 Complex

Mixed-lineage leukemia (MLL) rearranged leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins are critical for the initiation and maintenance of leukemia, primarily through the aberrant upregulation of downstream target genes, most notably the HOX gene clusters.[1]

The catalytic activity of the MLL1 complex, specifically its histone H3 lysine 4 (H3K4) methyltransferase function, is dependent on its interaction with core subunit proteins, including WDR5. This compound is a sophisticated peptidomimetic that has been designed to specifically disrupt the high-affinity interaction between MLL1 and WDR5. By competitively binding to the "Win" motif-binding site on WDR5, this compound effectively inhibits the assembly and enzymatic activity of the MLL1 core complex. This leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, resulting in their transcriptional repression.[1]

Impact on HOX Gene Expression

HOX genes are a family of transcription factors that play a pivotal role in normal hematopoiesis, governing cell fate decisions and differentiation. In MLL-rearranged leukemias, the persistent upregulation of specific HOX genes, particularly those in the HOXA cluster such as HOXA9 and HOXA10, is a hallmark of the disease and is essential for leukemic cell survival and proliferation.[2]

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant and specific downregulation of 5' HOX A gene expression. This effect is a direct consequence of the inhibition of MLL1's methyltransferase activity at these gene loci. The reduction in HOX gene expression is a key event that triggers downstream anti-leukemic effects, including cell cycle arrest, apoptosis, and myeloid differentiation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies on various leukemia cell lines.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
IC50 (MLL1 HMT activity) 0.32 µM[1]
IC50 (WDR5-MLL1 interaction) 0.9 nM[1]
Ki (WDR5) < 1 nM[1]

Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines (72-hour treatment)

Cell LineMLL StatusGI50 (µM)Reference
MOLM-13 MLL-AF9~10[1]
MV4-11 MLL-AF4~10[1]
KOPN-8 MLL-ENL~10[1]
RS4;11 MLL-AF4~10[1]
SEMK2 MLL-AF4~10[1]
K562 MLL-wt> 50[1]
HL-60 MLL-wt> 50[1]
U937 MLL-wt> 50[1]

Table 3: Effect of this compound on HOX Gene Expression

While the primary literature confirms a significant decrease in 5' HOX A gene expression, particularly HOXA9 and HOXA10, upon this compound treatment, a comprehensive quantitative table with fold-change values for a broad range of HOX genes is not explicitly provided in the primary publication by Cao et al. (2014). The study indicates that transcriptome analyses (RNA-sequencing) were performed, and the observed changes were similar to those seen with Mll1 gene deletion.[1] Further research is required to delineate the precise fold-change reductions across all HOX clusters.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Lines and Culture Conditions
  • MLL-rearranged cell lines: MOLM-13 (MLL-AF9), MV4-11 (MLL-AF4), KOPN-8 (MLL-ENL), RS4;11 (MLL-AF4), SEMK2 (MLL-AF4).

  • MLL-wild-type (wt) cell lines: K562, HL-60, U937.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Leukemia cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • Reagent Addition: Plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence was recorded using a plate reader.

  • Data Analysis: The half-maximal growth inhibition (GI50) values were calculated using a non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Cell Treatment: Leukemia cells were treated with this compound (typically 20 µM) or vehicle control for 48 hours.

  • RNA Extraction: Total RNA was isolated from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen) with oligo(dT) primers.

  • qPCR Reaction: Real-time PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System (Applied Biosystems).

  • Primer Sequences: While the specific primer sequences used in the primary study by Cao et al. are not provided, commercially available and validated primer sets for human HOX genes can be utilized. For example:

    • HOXA9 Forward: 5'-AGGTGGCTCTTCTGGTTTCC-3'

    • HOXA9 Reverse: 5'-AGTCGGTTCTTCAGCACAGG-3'

    • ACTB (β-actin) Forward: 5'-CTCTTCCAGCCTTCCTTCCT-3'

    • ACTB (β-actin) Reverse: 5'-AGCACTGTGTTGGCGTACAG-3'

  • Cycling Conditions: A standard three-step PCR protocol was typically used: denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative expression of target genes was calculated using the 2-ΔΔCt method, with normalization to a housekeeping gene such as ACTB.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cells were treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction was quenched with glycine.

  • Cell Lysis and Sonication: Cells were lysed, and the chromatin was sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: The sheared chromatin was incubated overnight at 4°C with an antibody specific for H3K4me3 or a control IgG.

  • Immune Complex Capture: Protein A/G magnetic beads were used to capture the antibody-chromatin complexes.

  • Washes: The beads were washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: The chromatin was eluted from the beads, and the cross-links were reversed by incubation at 65°C overnight.

  • DNA Purification: The DNA was purified using phenol-chloroform extraction and ethanol precipitation.

  • Analysis: The purified DNA was analyzed by qPCR using primers specific for the promoter regions of HOX genes.

Visualizations

Signaling Pathway of this compound Action

MM401_Pathway cluster_inhibition This compound Inhibition cluster_epigenetic Epigenetic Regulation cluster_transcriptional Transcriptional Regulation cluster_cellular Cellular Outcomes This compound This compound WDR5 WDR5 This compound->WDR5 Binds to MLL1 MLL1 MLL1->WDR5 Interaction Blocked H3K4_methylation H3K4 Methylation MLL1_WDR5_complex->H3K4_methylation Inhibits HOX_promoters HOX Gene Promoters H3K4_methylation->HOX_promoters Reduced at HOX_expression HOX Gene Expression (HOXA9, HOXA10, etc.) HOX_promoters->HOX_expression Downregulation Leukemia_genes Leukemogenic Gene Program HOX_expression->Leukemia_genes Repression Cell_Cycle_Arrest Cell Cycle Arrest Leukemia_genes->Cell_Cycle_Arrest Apoptosis Apoptosis Leukemia_genes->Apoptosis Differentiation Myeloid Differentiation Leukemia_genes->Differentiation

Caption: this compound signaling pathway in MLL-rearranged leukemia.

Experimental Workflow for Evaluating this compound

MM401_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Cell_Culture Leukemia Cell Lines (MLL-r and MLL-wt) MM401_Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->MM401_Treatment Viability Cell Viability Assay (CellTiter-Glo) MM401_Treatment->Viability Gene_Expression Gene Expression Analysis (qRT-PCR for HOX genes) MM401_Treatment->Gene_Expression Protein_Analysis Protein Level Analysis (Western Blot for H3K4me3) MM401_Treatment->Protein_Analysis ChIP Chromatin Immunoprecipitation (ChIP-qPCR for HOX promoters) MM401_Treatment->ChIP GI50 Determine GI50 Values Viability->GI50 Fold_Change Quantify HOX Gene Expression Changes Gene_Expression->Fold_Change Histone_Mark Assess H3K4me3 Levels Protein_Analysis->Histone_Mark Promoter_Occupancy Analyze MLL1 Occupancy at HOX Promoters ChIP->Promoter_Occupancy Mechanism Elucidate Mechanism of Action GI50->Mechanism Fold_Change->Mechanism Histone_Mark->Mechanism Promoter_Occupancy->Mechanism

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias by directly inhibiting the core MLL1 enzymatic machinery. Its ability to disrupt the MLL1-WDR5 interaction leads to a cascade of events, culminating in the downregulation of key oncogenic drivers, including the HOX genes. This targeted approach induces cell cycle arrest, apoptosis, and differentiation specifically in leukemia cells harboring MLL translocations, while sparing non-MLL leukemia cells. The data and protocols presented herein provide a foundational guide for researchers and drug developers working to advance our understanding and treatment of this aggressive hematological malignancy.

References

The MLL1 Inhibitor MM-401: A Technical Guide for Studying Epigenetic Regulation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] These modifications, including DNA methylation and histone modifications, play a crucial role in normal cellular processes, and their dysregulation is a hallmark of cancer.[1] Histone methyltransferases (HMTs) are key enzymes in this regulatory network, and their aberrant activity is implicated in various malignancies.

This technical guide focuses on MM-401, a potent and specific small-molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine 4 (H3K4) methyltransferase.[1][2] It is important to distinguish this molecule from an anti-TNFR2 antibody also designated this compound. This guide pertains exclusively to the MLL1 inhibitor. This compound offers a valuable tool for investigating the role of MLL1-mediated epigenetic regulation in cancer, particularly in MLL-rearranged leukemias.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction between the catalytic subunit of the MLL1 complex and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 complex.[1] By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters.[1][2] This, in turn, results in the downregulation of genes crucial for leukemogenesis, such as the HOX gene clusters, inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [3]

ParameterTargetValue
IC50MLL1 Histone Methyltransferase Activity0.32 µM
IC50WDR5-MLL1 Interaction0.9 nM
KiWDR5 Binding< 1 nM

Table 2: Growth Inhibition (GI50) of this compound in Murine Leukemia Cell Lines [2]

Cell LineMLL Fusion ProteinGI50 (µM)
MLL-AF9MLL-AF915.3 ± 1.2
MLL-ENLMLL-ENL18.7 ± 1.5
MLL-AF1MLL-AF122.4 ± 2.1
Hoxa9/Meis1N/A (non-MLL)> 50

Table 3: Growth Inhibition (GI50) of this compound in Human Leukemia Cell Lines [2]

Cell LineMLL TranslocationGI50 (µM)
MOLM13MLL-AF912.8
MV4;11MLL-AF416.5
K562N/A (non-MLL)> 50
HL60N/A (non-MLL)> 50
U937N/A (non-MLL)> 50

Key Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

Materials:

  • Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RbBP5)

  • Histone H3 substrate

  • S-adenosyl-L-[3H]-methionine (SAM) as a methyl donor

  • This compound and control compounds

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the MLL1 complex, histone H3 substrate, and varying concentrations of this compound or a control compound in HMT assay buffer.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and washing with sodium carbonate buffer to remove unincorporated [3H]-SAM.

  • Measure the incorporation of the radiolabeled methyl group into the histone substrate using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to assess the effect of this compound on H3K4 methylation at specific gene loci in cells.

Materials:

  • Cells treated with this compound or a vehicle control

  • Formaldehyde for cross-linking

  • Lysis buffers

  • Sonicator

  • Antibodies specific for H3K4me2 and H3K4me3

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for target gene loci (e.g., HoxA9) for qPCR analysis

Protocol:

  • Treat cells with this compound or vehicle for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight at 4°C with antibodies against H3K4me2 or H3K4me3.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of specific gene loci using quantitative PCR (qPCR) with primers for target genes.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MOLM13, MV4;11)

  • This compound and control compounds

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • Treat the cells with a serial dilution of this compound or a control compound.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 value.

Visualizations

Signaling Pathway Diagram

MM401_Mechanism_of_Action cluster_Epigenetic_Regulation Epigenetic Regulation MLL1 MLL1 (SET domain) WDR5 WDR5 MLL1->WDR5 Interaction ASH2L ASH2L WDR5->ASH2L RbBP5 RbBP5 ASH2L->RbBP5 RbBP5->MLL1 Histone_H3 Histone H3 H3K4me H3K4 Methylation Histone_H3->H3K4me Results in Target_Genes Target Gene Transcription (e.g., HOXA9) H3K4me->Target_Genes Promotes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MM401 This compound MM401->WDR5 Inhibits Interaction MLL1_Complex_Node Active MLL1 Complex MLL1_Complex_Node->Histone_H3 Catalyzes

Caption: Mechanism of action of this compound in inhibiting MLL1-mediated H3K4 methylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Analysis cluster_Data_Analysis Data Analysis & Outcome HMT_Assay In Vitro HMT Assay Binding_Assay WDR5-MLL1 Binding Assay IC50_Ki Determine IC50 & Ki (Inhibitory Potency) HMT_Assay->IC50_Ki Binding_Assay->IC50_Ki Cell_Treatment Treat Leukemia Cells with this compound Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay ChIP_Assay ChIP-qPCR for H3K4 Methylation Cell_Treatment->ChIP_Assay Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Cell_Treatment->Gene_Expression GI50 Determine GI50 (Growth Inhibition) Viability_Assay->GI50 Epigenetic_Changes Quantify Changes in H3K4 Methylation ChIP_Assay->Epigenetic_Changes Transcriptional_Changes Quantify Changes in Target Gene Expression Gene_Expression->Transcriptional_Changes

Caption: General experimental workflow for characterizing the activity of this compound.

References

In-Depth Technical Guide: The Discovery and Preclinical Development of MM-401, a Targeted Inhibitor of the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of MM-401, a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias by disrupting a critical protein-protein interaction essential for leukemogenesis.

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. These leukemias are driven by chromosomal translocations that result in oncogenic MLL fusion proteins. The catalytic activity of both wild-type MLL1 and MLL fusion proteins is dependent on the formation of a core complex, in which the interaction between MLL1 and WDR5 (WD repeat-containing protein 5) is crucial. This compound is a novel, potent small-molecule inhibitor designed to specifically disrupt this MLL1-WDR5 interaction, thereby inhibiting the histone methyltransferase activity of the MLL1 complex. Preclinical studies have demonstrated that this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal toxicity to non-MLL leukemia cells and normal bone marrow cells.

Discovery and Rationale

The development of this compound was based on the rationale that targeting the enzymatic activity of the MLL1 complex could be a viable therapeutic strategy for MLL-rearranged leukemias. The interaction between the MLL1 protein and WDR5 is essential for the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL1 core complex.[1] Therefore, disrupting this interaction presents a targeted approach to inhibit the downstream oncogenic signaling driven by MLL fusion proteins.

This compound was developed through a structure-guided design approach. It is a macrocyclic peptidomimetic that was optimized from earlier-generation inhibitors.[2] The design of this compound focused on mimicking the key binding interactions of the MLL1 "Win" motif, which is the region of MLL1 that binds to WDR5.[2]

Mechanism of Action

This compound functions by directly binding to WDR5 and competitively inhibiting its interaction with MLL1.[3] This disruption of the MLL1-WDR5 protein-protein interaction prevents the proper assembly of the MLL1 core complex, leading to a significant reduction in its H3K4 methyltransferase activity.[3][4] The loss of H3K4 methylation at the promoter regions of MLL target genes, such as the HOXA gene cluster, results in the downregulation of their expression.[4] These genes are critical for the survival and proliferation of MLL-rearranged leukemia cells.

The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:

MLL1_WDR5_Inhibition cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 Core_Complex Active MLL1 Core Complex MLL1->Core_Complex WDR5 WDR5 WDR5->Core_Complex H3K4me H3K4 Methylation Core_Complex->H3K4me Catalyzes H3K4 Histone H3 (at Lysine 4) H3K4->H3K4me HOXA HOXA Gene Expression H3K4me->HOXA Promotes Leukemia Leukemia Cell Proliferation and Survival HOXA->Leukemia Drives MM401 This compound Inactive_WDR5 WDR5-MM-401 Complex MM401->Inactive_WDR5 Blocked_Complex Inactive MLL1 Complex Assembly Inactive_WDR5->Blocked_Complex Prevents interaction with MLL1 Reduced_H3K4me Reduced H3K4 Methylation Blocked_Complex->Reduced_H3K4me Leads to Reduced_HOXA Reduced HOXA Gene Expression Reduced_H3K4me->Reduced_HOXA Results in Apoptosis Apoptosis and Differentiation Reduced_HOXA->Apoptosis Induces

Figure 1: Mechanism of Action of this compound.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potency, selectivity, and anti-leukemic activity in a variety of in vitro and cellular models.

In Vitro Activity

The inhibitory activity of this compound was assessed in biochemical and cellular assays. The following table summarizes the key quantitative data from these studies.

Assay TypeParameterValueReference
Biochemical Assays
WDR5 Binding Affinity (Ki)Ki< 1 nM[5]
WDR5-MLL1 Interaction InhibitionIC500.9 nM[5]
MLL1 H3K4 Methyltransferase InhibitionIC500.32 µM[4][5]
Cellular Assays
Growth Inhibition (GI50) in MLL-rearranged cell lines (e.g., MV4;11, MOLM13)GI50~10-20 µM[3]
Growth Inhibition (GI50) in non-MLL leukemia cell lines (e.g., K562, HL60)GI50> 50 µM[3]
Cellular Effects

Treatment of MLL-rearranged leukemia cell lines with this compound resulted in a dose-dependent inhibition of cell proliferation.[3] This was accompanied by the induction of cell cycle arrest at the G1/S phase and a significant increase in apoptosis.[3][5] Furthermore, this compound was shown to induce myeloid differentiation of MLL leukemia cells.[3] Importantly, this compound exhibited high selectivity, with minimal effects on the growth of non-MLL leukemia cell lines and normal bone marrow cells.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound, based on the available information from the primary literature. Note: Full detailed protocols are often found in the supplementary materials of publications, which may not be fully accessible. The following is based on the methods described in the main text of the primary research articles.

In Vitro Histone Methyltransferase (HMT) Assay

This assay was used to determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

HMT_Assay_Workflow start Start reagents Combine MLL1 complex, histone H3 substrate, and S-adenosylmethionine (SAM) start->reagents incubation Incubate with varying concentrations of this compound reagents->incubation detection Detect H3K4 methylation (e.g., via radioactive SAM incorporation or antibody-based methods) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2: Workflow for the In Vitro HMT Assay.

Methodology:

  • Reaction Setup: Recombinant MLL1 core complex, histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM) are combined in a reaction buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to occur.

  • Detection: The level of H3K4 methylation is quantified. This can be achieved through various methods, including the measurement of incorporated radiolabeled methyl groups from SAM or through ELISA-based methods using antibodies specific for methylated H3K4.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay was used to assess the effect of this compound on the growth of leukemia cell lines.

Methodology:

  • Cell Seeding: Leukemia cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control, and the GI50 (the concentration that causes 50% growth inhibition) is determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry was used to analyze the effects of this compound on apoptosis and cell cycle progression.

Methodology:

  • Cell Treatment: Leukemia cells are treated with this compound or a vehicle control for a specified time.

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).

    • For Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of cells in different stages of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive) is quantified.

Future Directions and Conclusion

The discovery and preclinical characterization of this compound have provided strong proof-of-concept for targeting the MLL1-WDR5 interaction as a therapeutic strategy for MLL-rearranged leukemias. The high potency and selectivity of this compound in preclinical models are promising. However, information regarding the subsequent development of this compound, including its advancement into clinical trials, is not publicly available. This may suggest that the compound faced developmental challenges or that its development has been discontinued.

Despite the unknown clinical fate of this compound, the research surrounding its discovery has significantly contributed to the understanding of MLL-driven leukemogenesis and has paved the way for the development of other inhibitors targeting the MLL1 complex, some of which are now in clinical investigation. The in-depth technical data presented in this guide serves as a valuable resource for researchers and drug developers in the field of targeted cancer therapy and epigenetics.

References

MM-401: A Potent and Selective Inhibitor of MLL1 Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of MM-401, a novel and potent small-molecule inhibitor of the histone H3K4 methyltransferase MLL1. This guide is intended for researchers and professionals involved in oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable peptidomimetic compound. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₉H₄₆N₈O₅
Molecular Weight 586.73 g/mol
CAS Number 1442106-10-6
IUPAC Name N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. Its mechanism of action involves the disruption of a critical protein-protein interaction essential for MLL1's enzymatic activity.

Inhibition of the MLL1-WDR5 Interaction

The catalytic activity of the MLL1 core complex is dependent on the interaction between the MLL1 protein and WDR5 (WD repeat-containing protein 5). This compound directly binds to WDR5, thereby blocking its interaction with MLL1.[1] This disruption of the MLL1-WDR5 complex leads to the inhibition of MLL1's histone methyltransferase activity.

MLL1_Inhibition cluster_0 MLL1 Core Complex (Active) cluster_1 This compound Action cluster_2 MLL1 Core Complex (Inactive) MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interaction H3K4 Histone H3K4 MLL1->H3K4 catalyzes ASH2L ASH2L WDR5->ASH2L WDR5->H3K4 catalyzes RBBP5 RbBP5 ASH2L->RBBP5 ASH2L->H3K4 catalyzes DPY30 DPY30 RBBP5->DPY30 RBBP5->H3K4 catalyzes DPY30->H3K4 catalyzes MM401 This compound WDR5_bound WDR5 MM401->WDR5_bound binds MLL1_inactive MLL1 WDR5_bound->MLL1_inactive prevents interaction ASH2L_inactive ASH2L MLL1_inactive->ASH2L_inactive MLL1_inactive->H3K4 inhibition RBBP5_inactive RbBP5 ASH2L_inactive->RBBP5_inactive DPY30_inactive DPY30 RBBP5_inactive->DPY30_inactive H3K4me H3K4 Methylation H3K4->H3K4me GeneExpression Leukemogenic Gene Expression H3K4me->GeneExpression promotes CellEffects Cell Cycle Arrest Apoptosis Differentiation GeneExpression->CellEffects leads to (inhibition)

Figure 1. Signaling pathway of this compound action.

Downstream Cellular Effects

By inhibiting MLL1-mediated H3K4 methylation, this compound effectively downregulates the expression of key target genes, such as HOX genes, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1] This leads to several observable cellular outcomes:

  • Induction of Cell Cycle Arrest: this compound treatment causes a halt in the cell cycle progression of MLL leukemia cells.

  • Apoptosis: The compound induces programmed cell death in sensitive cancer cell lines.

  • Cellular Differentiation: this compound can promote the differentiation of leukemia cells.

The biological activity of this compound is summarized in the table below.

ParameterValueCell Line/System
IC₅₀ (MLL1-WDR5 Interaction) 0.9 nMIn vitro binding assay
IC₅₀ (MLL1 HMT Activity) 0.32 µMIn vitro HMT assay
Kᵢ (WDR5 Binding) < 1 nMIn vitro binding assay
GI₅₀ (Cell Growth Inhibition, MLL-AF9) ~10-20 µMMurine MLL-AF9 leukemia cells
GI₅₀ (Cell Growth Inhibition, MOLM-13) Data not availableHuman MLL-AF9 AML cells
GI₅₀ (Cell Growth Inhibition, MV4-11) Data not availableHuman MLL-AF4 AML cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.

HMT_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis start Start reagents Prepare reaction mix: - MLL1 complex - Histone H3 substrate - S-adenosyl-L-[methyl-³H]-methionine - Assay buffer start->reagents add_mm401 Add varying concentrations of this compound or DMSO (control) reagents->add_mm401 incubate Incubate at 30°C for 1 hour add_mm401->incubate stop_reaction Stop reaction incubate->stop_reaction spot_on_filter Spot reaction mixture onto phosphocellulose paper stop_reaction->spot_on_filter wash_filter Wash filter paper to remove unincorporated ³H-SAM spot_on_filter->wash_filter scintillation Measure incorporated radioactivity using a scintillation counter wash_filter->scintillation calculate Calculate % inhibition relative to DMSO control scintillation->calculate plot Plot % inhibition vs. This compound concentration calculate->plot determine_ic50 Determine IC₅₀ value plot->determine_ic50 end End determine_ic50->end

References

An In-depth Technical Guide to MM-401 and its Enantiomer Control MM-NC-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MLL1 inhibitor MM-401 and its inactive enantiomer, MM-NC-401. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and utilize these compounds in the study of MLL1-driven pathologies, particularly in the context of mixed-lineage leukemia (MLL).

Introduction

Mixed-lineage leukemia (MLL) is a group of aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the production of fusion proteins that drive leukemogenesis through the aberrant regulation of gene expression. A key molecular mechanism underlying the function of both wild-type and fusion MLL1 proteins is the histone H3 lysine 4 (H3K4) methyltransferase activity, which is critical for maintaining the expression of pro-leukemic genes, including the HOX gene clusters.

The MLL1 core complex, responsible for this methyltransferase activity, requires the interaction between MLL1 and the WD40-repeat protein 5 (WDR5). This interaction is essential for the stability and enzymatic function of the complex. This compound is a potent and specific small molecule inhibitor that disrupts the MLL1-WDR5 interaction, thereby inhibiting the H3K4 methyltransferase activity of the MLL1 complex.[1][2] MM-NC-401, the enantiomer of this compound, serves as a crucial negative control in experiments, as it does not exhibit inhibitory activity against the MLL1-WDR5 interaction and, consequently, MLL1's enzymatic function.[2] This guide will delve into the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for utilizing this compound and MM-NC-401.

Mechanism of Action

This compound functions by directly targeting the interaction between MLL1 and WDR5.[1][2] WDR5 is a core component of the MLL1 complex that binds to the "Win" (WDR5-interaction) motif of MLL1, an interaction that is indispensable for the catalytic activity of the MLL1 methyltransferase. By binding to WDR5 at the MLL1 binding site, this compound effectively blocks the assembly of a functional MLL1 core complex.[1] This disruption leads to the inhibition of MLL1-mediated H3K4 methylation, a critical epigenetic mark for the transcriptional activation of MLL1 target genes. The subsequent downregulation of these target genes, such as HOXA9 and MEIS1, results in the induction of cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][2]

In stark contrast, MM-NC-401, despite having the same chemical composition as this compound, possesses a different stereochemical configuration. This structural difference renders it unable to bind to WDR5, and as a result, it does not inhibit the MLL1-WDR5 interaction or the methyltransferase activity of the MLL1 complex. This property makes MM-NC-401 an ideal negative control for attributing the biological effects observed with this compound specifically to the inhibition of the MLL1-WDR5 axis.

MLL1_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway MLL1 Signaling Pathway cluster_outcome Cellular Outcomes MM401 This compound WDR5_MLL1 WDR5-MLL1 Interaction MM401->WDR5_MLL1 Blocks MM401->WDR5_MLL1 Apoptosis Apoptosis MM401->Apoptosis MM401->Apoptosis CellCycleArrest Cell Cycle Arrest MM401->CellCycleArrest MM401->CellCycleArrest Differentiation Differentiation MM401->Differentiation MM401->Differentiation MLL1_complex Active MLL1 Core Complex WDR5_MLL1->MLL1_complex Enables WDR5_MLL1->MLL1_complex H3K4 Histone H3 MLL1_complex->H3K4 Methylates H3K4me H3K4 Methylation MLL1_complex->H3K4me MLL1_complex->H3K4me HOX_genes HOX Gene Transcription H3K4me->HOX_genes Activates H3K4me->HOX_genes Leukemia_Progression Leukemia Progression HOX_genes->Leukemia_Progression Drives HOX_genes->Leukemia_Progression Leukemia_Inhibition Inhibition of Leukemia Apoptosis->Leukemia_Inhibition CellCycleArrest->Leukemia_Inhibition Differentiation->Leukemia_Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Data Presentation

The following tables summarize the quantitative data for this compound and its enantiomer control MM-NC-401, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity

CompoundTargetAssay TypeIC50Ki
This compound WDR5-MLL1 InteractionFluorescence Polarization0.9 nM< 1 nM (for WDR5)
MLL1 H3K4 MethyltransferaseIn vitro HMT Assay0.32 µM-
MM-NC-401 WDR5-MLL1 InteractionFluorescence Polarization> 100 µM> 10 µM (for WDR5)
MLL1 H3K4 MethyltransferaseIn vitro HMT AssayNo inhibition-

Table 2: Cellular Activity in MLL-AF9 Leukemia Cells

CompoundAssayConcentrationEffect
This compound Cell Growth10, 20, 40 µM (48h)Specific inhibition of MLL leukemia cell growth.[1]
Cell Cycle10, 20, 40 µM (48h)Induces G1/S arrest in a concentration-dependent manner.[1]
Apoptosis10, 20, 40 µM (48h)Induces apoptosis.[1]
H3K4 Methylation20 µM (48h)Specifically inhibits MLL1-dependent H3K4 methylation.[1]
MM-NC-401 Cell GrowthUp to 40 µMNo effect on cell growth.[2]
Cell CycleUp to 40 µMNo effect on cell cycle progression.[2]
ApoptosisUp to 40 µMNo induction of apoptosis.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is for determining the inhibitory activity of compounds against the MLL1 H3K4 methyltransferase complex.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

  • S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • This compound and MM-NC-401 dissolved in DMSO

  • Scintillation fluid and vials

  • P81 phosphocellulose paper

  • Wash Buffer: 100 mM sodium bicarbonate, pH 9.0

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the MLL1 core complex (e.g., 20 nM) and histone H3 substrate (e.g., 2 µM) in Assay Buffer.

  • Add varying concentrations of this compound or MM-NC-401 (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding ³H-SAM to a final concentration of 1 µM.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with the Wash Buffer.

  • Air dry the P81 paper.

  • Place the dried paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

WDR5-MLL1 Fluorescence Polarization (FP) Assay

This assay measures the disruption of the WDR5-MLL1 interaction by competitive binding.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled MLL1 Win-motif peptide (e.g., FITC-MLL1)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

  • This compound and MM-NC-401 dissolved in DMSO

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • In the wells of the 384-well plate, add WDR5 protein to a final concentration of 10 nM and FITC-MLL1 peptide to a final concentration of 5 nM in Assay Buffer.

  • Add serial dilutions of this compound or MM-NC-401 (e.g., from 0.1 nM to 50 µM). Include wells with DMSO for control (maximum polarization) and wells with only FITC-MLL1 peptide (minimum polarization).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 528 nm emission).

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of this compound and MM-NC-401 on the viability of leukemia cells.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and MM-NC-401

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed leukemia cells into the opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treat the cells with a range of concentrations of this compound or MM-NC-401 (e.g., 0.01 µM to 100 µM). Include a DMSO-treated control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with the compounds.

Materials:

  • Leukemia cells

  • This compound and MM-NC-401

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with various concentrations of this compound or MM-NC-401 for 48 hours.

  • Harvest the cells by centrifugation and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection and quantification of apoptosis.

Materials:

  • Leukemia cells

  • This compound and MM-NC-401

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or MM-NC-401 for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro cellular Cellular Assays start->cellular hmt HMT Assay (IC50) in_vitro->hmt fp FP Assay (IC50, Ki) in_vitro->fp viability Cell Viability (GI50) cellular->viability apoptosis Apoptosis Assay (Annexin V/PI) cellular->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cellular->cell_cycle data_analysis Data Analysis & Interpretation hmt->data_analysis fp->data_analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A representative experimental workflow for characterizing this compound.

Logical Relationship of this compound and MM-NC-401

The relationship between this compound and its enantiomer, MM-NC-401, is fundamental to validating the on-target effects of this compound. This logical diagram illustrates their use as a toolset for probing the function of the MLL1-WDR5 interaction.

Logical_Relationship cluster_compounds Compounds cluster_target Molecular Target cluster_effects Biological Effects cluster_conclusion Conclusion MM401 This compound (Active Enantiomer) WDR5 WDR5-MLL1 Interaction MM401->WDR5 Binds & Inhibits BioEffect Observed Biological Effect (e.g., Apoptosis) MM401->BioEffect Causes MMNC401 MM-NC-401 (Inactive Enantiomer) MMNC401->WDR5 Does Not Bind & No Inhibition MMNC401->BioEffect Does Not Cause WDR5->BioEffect Leads to Conclusion Effect is due to inhibition of WDR5-MLL1 interaction BioEffect->Conclusion If this compound is active and MM-NC-401 is inactive NoConclusion Effect is off-target or non-specific BioEffect->NoConclusion If both are active or inactive

Caption: Logical relationship between this compound and MM-NC-401 for target validation.

Conclusion

This compound is a powerful chemical probe for investigating the biological roles of the MLL1-WDR5 interaction and for exploring its therapeutic potential in MLL-rearranged leukemias. Its high potency and specificity, coupled with the availability of the inactive enantiomer MM-NC-401 as a negative control, make it an invaluable tool for researchers. This guide provides the essential technical information and detailed protocols to facilitate the effective use of this compound and MM-NC-401 in a research setting. By enabling the specific interrogation of the MLL1 catalytic activity, these compounds will continue to contribute to our understanding of MLL-driven cancers and the development of novel epigenetic therapies.

References

Specificity of MM-401 for MLL1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MM-401, a potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. This compound represents a significant tool in the study of MLL1-driven pathologies, particularly in the context of mixed-lineage leukemia. This document outlines the inhibitor's mechanism of action, presents key quantitative data on its activity, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound is a peptidomimetic that functions by disrupting the crucial protein-protein interaction between the catalytic subunit of MLL1 and its essential cofactor, WDR5 (WD repeat-containing protein 5).[1][2][3] The MLL1 complex requires the assembly of several core components to achieve its histone H3 lysine 4 (H3K4) methyltransferase activity, and the MLL1-WDR5 interaction is a key scaffolding point for this complex.[1][2] By binding to WDR5, this compound effectively blocks the assembly of the functional MLL1 complex, leading to the inhibition of its methyltransferase activity.[1][2][3] This targeted disruption is a novel strategy that confers high specificity for MLL1.[4]

dot

cluster_0 MLL1 Core Complex Assembly cluster_1 This compound Inhibition cluster_2 Consequence MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L MM401 This compound WDR5_inhibited WDR5 MM401->WDR5_inhibited Binding Inactive_Complex Inactive MLL1 Complex WDR5_inhibited->Inactive_Complex Disrupted Assembly No_H3K4me No H3K4 Methylation Inactive_Complex->No_H3K4me Leads to start Start reagents Prepare Reaction Mix: MLL1 Complex, Histone H3 start->reagents inhibitor Add this compound or DMSO reagents->inhibitor initiate Initiate with [3H]-SAM inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Filter incubate->stop detect Scintillation Counting stop->detect analyze Calculate IC50 detect->analyze end End analyze->end start Start reagents Prepare Assay Plate: WDR5 + Fluorescent MLL1 Peptide start->reagents inhibitor Add this compound Dilution Series reagents->inhibitor incubate Incubate to Equilibrium inhibitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Calculate IC50 measure->analyze end End analyze->end

References

FGF401 (Roblitinib): A Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of preliminary studies on MM-401 reveals a landscape of similarly named therapeutics under investigation for the treatment of solid tumors. To provide a comprehensive technical guide, this document will focus on the most prominently reported of these, FGF401 (roblitinib) , a potent and selective FGFR4 inhibitor. Additionally, information on APN401 , an adoptive cellular immunotherapy, is included to a lesser extent due to the available preliminary data in solid tumors. It is important for the reader to distinguish between these compounds as "this compound" is not a standard designation.

FGF401 is an investigational, reversible, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as an oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] FGF401 has demonstrated anti-tumor activity in preclinical models that are dependent on the FGF19/FGFR4 pathway.[1]

Mechanism of Action

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis.[1] In cancer, aberrant activation of this pathway can drive tumor growth.[1][2][3] FGF401 selectively inhibits FGFR4, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells that are dependent on this pathway.[1]

FGF401_Mechanism_of_Action

Clinical Studies: Phase 1/2 in Solid Tumors

A first-in-human, Phase 1/2 clinical trial (NCT02325739) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with HCC or other solid tumors expressing FGFR4 and its co-receptor ß-Klotho (KLB).[1][2][3]

  • Study Design: The study consisted of a dose-escalation phase (Phase 1) followed by a dose-expansion phase (Phase 2). The dose-escalation was guided by a Bayesian model.[1][2][3]

  • Patient Population: Patients with advanced HCC or other solid tumors with positive FGFR4 and KLB expression were enrolled.[1][2][3]

  • Treatment Regimen:

    • Monotherapy: FGF401 was administered orally at doses ranging from 50 to 150 mg once daily (qd).[1]

    • Combination Therapy: FGF401 was administered at the recommended Phase 2 dose (RP2D) in combination with spartalizumab (300 mg) administered intravenously every 3 weeks (Q3W).[2]

  • Endpoints:

    • Primary: Determine the maximum tolerated dose (MTD) and/or RP2D of FGF401.[1]

    • Secondary: Evaluate safety, PK, PD, and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][3]

    • Exploratory Biomarkers: Temporal profiling of C4, FGF19, total bile acid, and total cholesterol levels in blood, and CYP7A1 and DUSP6 transcript levels in tumor biopsies.[1]

FGF401_Study_Workflow Patient_Screening Patient Screening (HCC or FGFR4+/KLB+ Solid Tumors) Phase1 Phase 1: Dose Escalation (FGF401 50-150mg qd) Patient_Screening->Phase1 Combination Combination Cohort (FGF401 + Spartalizumab) Patient_Screening->Combination Phase2 Phase 2: Dose Expansion (FGF401 at RP2D) Phase1->Phase2 Determine RP2D Endpoint_Analysis Endpoint Analysis (Safety, Efficacy, PK/PD) Phase2->Endpoint_Analysis Combination->Endpoint_Analysis

Parameter Value Reference
Phase 1 Enrollment 74 patients[1]
FGF401 Monotherapy Doses 50 to 150 mg qd[1]
Recommended Phase 2 Dose (RP2D) 120 mg qd[1][2]
Phase 2 Enrollment (Group 1 - Asian HCC) 30 patients[1]
Phase 2 Enrollment (Group 2 - Non-Asian HCC) 36 patients[1]
Phase 2 Enrollment (Group 3 - Other Solid Tumors) 20 patients[1]
Combination Therapy Enrollment 12 patients[1]
Combination Therapy RP2D FGF401 120 mg qd + Spartalizumab 300 mg Q3W[2]
Objective Responses (Monotherapy) 8 patients (1 Complete Response, 7 Partial Responses)[1][2]
Objective Responses (Combination Therapy) 2 patients (Partial Responses)[2]
Grade 3 Dose-Limiting Toxicities (n=6/70) Increased transaminases (n=4), Increased blood bilirubin (n=2)[1][2]
Most Frequent Adverse Events (AEs) Diarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%)[1][2]
Pharmacodynamics and Biomarker Analysis

Effective inhibition of the FGF19-FGFR4 pathway by FGF401 was confirmed by an increase in the levels of C4 (a marker of bile acid synthesis), total bile acid, and circulating FGF19.[1][2]

APN401: Adoptive Cellular Immunotherapy

APN401 is an autologous peripheral blood mononuclear cell (PBMC) based therapy where the PBMCs are transfected with a small interfering RNA (siRNA) to knockdown the expression of Casitas-B-lineage lymphoma protein-b (Cbl-b).[4] Cbl-b is an E3 ubiquitin ligase that acts as an intracellular checkpoint, limiting lymphocyte activation.[4] By inhibiting Cbl-b, the anti-tumor activity of T cells and natural killer (NK) cells is enhanced.[4]

Clinical Studies: Phase 1 in Solid Tumors

A Phase I clinical trial was conducted to assess the feasibility, safety, and toxicity of a single intravenous infusion of APN401 in patients with refractory solid tumors.[4]

  • Patient Population: Patients with metastatic solid tumors who were no longer responding to standard therapies.[4]

  • Treatment Regimen: A single intravenous infusion of APN401 at one of three dose cohorts: 5, 10, or 50 x10^5 transfected PBMCs/kg.[4]

  • Cell Preparation:

    • PBMCs were collected from patients via leukapheresis.[4]

    • The collected PBMCs were transfected with Cbl-b siRNA ex vivo using electroporation.[4]

    • The transfected cells (APN401) were infused back into the patient over 30 minutes.[4]

APN401_Workflow Leukapheresis 1. Leukapheresis (Collect Patient PBMCs) Transfection 2. Ex Vivo Transfection (Cbl-b siRNA via Electroporation) Leukapheresis->Transfection Infusion 3. Intravenous Infusion (APN401) Transfection->Infusion Monitoring 4. Patient Monitoring (Safety and Immune Response) Infusion->Monitoring

Parameter Value Reference
Total Patients Treated 9 (3 in each dose cohort)[4]
Tumor Types 6 Pancreatic, 2 Colon, 1 Kidney Cancer[4]
Dose Cohorts 5, 10, and 50 x10^5 transfected PBMCs/kg[4]
Transfection Efficiency (CD56+ cells) 55%[4]
Transfection Efficiency (CD3+ cells) 46%[4]
Transfection Efficiency (CD19+ cells) 45%[4]
Transfection Efficiency (CD14+ cells) 23%[4]
In Vitro Cytokine Production (IFN-γ) 4-fold increase[4]
In Vitro Cytokine Production (IL-2) 2-fold increase[4]
Most Common Adverse Event Grade 2 chills[4]
Grade 3 or 4 Toxicities Not observed[4]
Conclusion of Preliminary Studies

The preliminary data from the Phase I trial suggested that a single intravenous infusion of APN401 is feasible and safe in patients with refractory solid tumors.[4] The results supported moving forward to Phase II clinical trials with multiple infusions.[4]

References

MM-401: A Potent Tool for Interrogating Chromatin Biology and MLL1-Driven Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MM-401, a highly specific and potent small-molecule inhibitor of the MLL1-WDR5 interaction. By disrupting a key protein-protein interaction essential for the catalytic activity of the MLL1 histone methyltransferase complex, this compound serves as a valuable chemical probe for elucidating the roles of H3K4 methylation in gene regulation, development, and disease, particularly in the context of mixed-lineage leukemia (MLL).

Core Mechanism of Action: Disrupting the MLL1-WDR5 Axis

This compound's primary mechanism of action is the specific inhibition of the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD Repeat-Containing Protein 5 (WDR5).[1][2][3] WDR5 is a critical core component of the MLL1 complex, and its binding to MLL1 is indispensable for the complex's histone methyltransferase (HMT) activity, which specifically targets histone H3 at lysine 4 (H3K4).[1][2]

This compound, a macrocyclic peptidomimetic, maintains a high binding affinity to WDR5, effectively blocking the assembly of a functional MLL1-WDR5 complex.[1][4] This disruption leads to a significant reduction in H3K4 methylation at the promoter and 5' transcribed regions of MLL1 target genes, thereby inhibiting transcription initiation.[2] A key advantage of this targeting strategy is its specificity for the MLL1 complex, as it does not affect other MLL family HMTs, highlighting a unique regulatory feature of MLL1.[2][3]

cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound MLL1 MLL1 Complex Active MLL1/WDR5 Complex MLL1->Complex WDR5 WDR5 WDR5->Complex Histone Histone H3 Complex->Histone Catalyzes H3K4me H3K4 Methylation Histone->H3K4me Leads to Transcription Gene Transcription (e.g., HoxA9) H3K4me->Transcription Promotes MM401 This compound Inactive_WDR5 WDR5 MM401->Inactive_WDR5 Binds to NoComplex Disrupted Complex Formation Inactive_WDR5->NoComplex Prevents MLL1 interaction NoH3K4me Reduced H3K4 Methylation NoComplex->NoH3K4me Inhibits NoTranscription Transcriptional Repression NoH3K4me->NoTranscription Leads to

Caption: Mechanism of this compound Action.

Quantitative Data Summary

This compound exhibits high potency in both biochemical and cell-based assays. The following table summarizes key quantitative metrics reported in the literature.

ParameterValueTarget/SystemReference
Binding Affinity (Ki) < 1 nMWDR5[1]
IC50 (WDR5-MLL1 Interaction) 0.9 nMProtein-Protein Interaction[1]
IC50 (MLL1 HMT Activity) 0.32 µMIn vitro HMT Assay[1][2]
GI50 (MV4;11 - MLL-AF4) 11.8 ± 1.1 µMHuman AML Cell Line[2]
GI50 (MOLM13 - MLL-AF9) 15.3 ± 0.9 µMHuman AML Cell Line[2]
GI50 (KOPN8 - MLL-ENL) 18.5 ± 2.5 µMHuman ALL Cell Line[2]
GI50 (K562, HL60, U937 - non-MLL) Not Determined (Inactive)Human Leukemia Cell Lines[2]

Cellular and Molecular Consequences of MLL1 Inhibition

Treatment of MLL-rearranged leukemia cells with this compound elicits specific and potent anti-leukemic effects. Notably, its inactive enantiomer, MM-NC-401, shows no such activity, underscoring the stereospecificity of the interaction.[2]

  • Inhibition of H3K4 Methylation: this compound at a concentration of 20 µM for 48 hours specifically inhibits MLL1-dependent H3K4 methylation in cells.[1]

  • Transcriptional Reprogramming: The inhibitor induces changes in the transcriptome of MLL-AF9 cells that are similar to those observed upon MLL1 deletion, confirming its on-target effect.[1][2] This includes the significant downregulation of key MLL1 target genes, such as Hoxa9 and Hoxa10.[1]

  • Cell Growth Inhibition: this compound selectively inhibits the growth of various murine and human leukemia cell lines harboring MLL translocations.[2]

  • Cell Cycle Arrest: The compound induces a prominent G1/S phase cell cycle arrest in a concentration-dependent manner in MLL-AF9 cells.[1][2]

  • Induction of Apoptosis and Differentiation: this compound treatment leads to the induction of apoptosis and myeloid differentiation in MLL leukemia cells, without causing general toxicity to normal bone marrow cells.[2][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantitatively measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.

  • Reaction Setup: Prepare a reaction mixture containing the purified MLL1 core complex, a histone H3 substrate (e.g., recombinant H3 or oligonucleosomes), and the radioactively labeled methyl donor S-adenosyl-L-[methyl-³H]-methionine in HMT assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Initiate the reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with sodium carbonate buffer to remove unincorporated [³H]-SAM.

  • Detection: Measure the incorporated radioactivity on the filter papers using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM13) in 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound, its inactive control MM-NC-401, and a vehicle control to the wells.

  • Incubation: Culture the cells for a specified duration (e.g., 3 days).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition) values.

Cell Cycle Analysis by Flow Cytometry

This method assesses the distribution of cells in different phases of the cell cycle following this compound treatment.

  • Cell Treatment: Culture MLL leukemia cells with varying concentrations of this compound or vehicle for a set time (e.g., 48 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells promptly by flow cytometry.

  • Analysis: Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

cluster_assays Downstream Assays cluster_results Expected Outcomes start Start: MLL-Rearranged Leukemia Cells treatment Treat cells with this compound (various concentrations) and Vehicle Control start->treatment incubation Incubate for 24-72 hours treatment->incubation growth Cell Growth Assay (e.g., CellTiter-Glo) incubation->growth cycle Cell Cycle Analysis (PI Staining / FACS) incubation->cycle apoptosis Apoptosis Assay (Annexin V / FACS) incubation->apoptosis western Western Blot (H3K4me levels) incubation->western qpcr qRT-PCR (HoxA9 expression) incubation->qpcr growth_res Determine GI50 growth->growth_res cycle_res Quantify G1/S Arrest cycle->cycle_res apoptosis_res Measure Apoptotic Rate apoptosis->apoptosis_res western_res Confirm Target Engagement western->western_res qpcr_res Validate Gene Repression qpcr->qpcr_res

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful and specific chemical tool for probing the function of the MLL1-WDR5 axis in chromatin modification. Its ability to selectively inhibit MLL1's methyltransferase activity allows for detailed investigation into the downstream consequences of aberrant H3K4 methylation in cancer and other diseases. The comprehensive characterization of its biochemical and cellular activities, along with established experimental protocols, makes this compound an invaluable asset for basic research in chromatin biology and for the development of novel epigenetic therapies.

References

Methodological & Application

Application Notes and Protocols for MM-401: An MLL1 Inhibitor for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-401 is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) methyltransferase. It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex. This disruption leads to the inhibition of histone H3 lysine 4 (H3K4) methylation, a key epigenetic modification essential for the transcription of leukemogenic genes. In vitro, this compound has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cell lines, demonstrating its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to study its effects on cancer cells.

Introduction

Mixed-lineage leukemia (MLL) gene rearrangements are common drivers of aggressive acute leukemias in both infants and adults. The resulting MLL fusion proteins aberrantly recruit the MLL1 methyltransferase complex, leading to the overexpression of downstream target genes, such as the HOX genes, which are critical for leukemogenesis. This compound is a macrocyclic peptidomimetic that targets the MLL1-WDR5 protein-protein interaction with high affinity and specificity. By inhibiting the catalytic activity of the MLL1 complex, this compound offers a targeted approach to counteract the oncogenic effects of MLL fusions. These protocols are designed to guide researchers in the effective use of this compound for in vitro studies.

Quantitative Data Summary

A summary of the key quantitative parameters of this compound is provided in the table below for easy reference and comparison.

ParameterValueReference
Target MLL1-WDR5 Interaction[1][2]
Ki (for WDR5) < 1 nM[1]
IC50 (WDR5-MLL1 interaction) 0.9 nM[1]
IC50 (MLL1 methyltransferase activity) 0.32 µM[1]
Cellular Activity Induces cell cycle arrest, apoptosis, and differentiation[1][3]
Effective Concentration (in vitro) 10-40 µM[1]

Signaling Pathway

This compound exerts its effects by targeting a key epigenetic regulatory pathway. The diagram below illustrates the mechanism of action of this compound in inhibiting the MLL1 complex and its downstream consequences.

MM401_Signaling_Pathway cluster_0 MLL1 Complex (Active) cluster_1 Target Gene Regulation cluster_2 Cellular Outcomes MLL1 MLL1 WDR5 WDR5 H3K4 Histone H3 MLL1->H3K4 Methylates K4 WDR5->MLL1 RbBP5 RbBP5 WDR5->H3K4 Methylates K4 ASH2L ASH2L RbBP5->H3K4 Methylates K4 DPY30 DPY30 ASH2L->H3K4 Methylates K4 DPY30->H3K4 Methylates K4 H3K4me3 H3K4me3 H3K4->H3K4me3 Results in HOX HOX Genes (e.g., Hoxa9, Hoxa10) H3K4me3->HOX Activates Transcription Leukemia Leukemogenesis HOX->Leukemia Drives MM401 This compound MM401->WDR5 Inhibits Interaction CellCycleArrest Cell Cycle Arrest (G1/S) MM401->CellCycleArrest Apoptosis Apoptosis MM401->Apoptosis Differentiation Myeloid Differentiation MM401->Differentiation

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and downstream gene expression, leading to anti-leukemic effects.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Non-MLL leukemia cell lines (as negative controls)

  • Normal bone marrow cells (as toxicity control)

  • This compound (and enantiomer control MM-NC-401, if available)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound (and control compound) in complete medium. A suggested concentration range is 0.1 µM to 100 µM.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

This protocol measures the induction of apoptosis by this compound.

Materials:

  • Leukemia cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations for 48 hours)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Leukemia cells treated with this compound (e.g., at various concentrations for 24-48 hours)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot for Histone Methylation

This protocol assesses the direct inhibitory effect of this compound on MLL1-mediated H3K4 methylation.

Materials:

  • Leukemia cells treated with this compound (e.g., 20 µM for 48 hours)

  • Histone extraction buffer

  • Primary antibodies: anti-H3K4me1/2/3, anti-total Histone H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound.

  • Extract histones from the cell pellets using a histone extraction kit or appropriate buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against H3K4me3 and total H3 (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of H3K4 methylation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in vitro.

MM401_Workflow start Start: Prepare this compound Stock Solution cell_culture Culture MLL-rearranged and Control Cell Lines start->cell_culture dose_response Dose-Response and Viability Assays (48-72h) cell_culture->dose_response ic50 Determine IC50 Values dose_response->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 for further assays cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot for H3K4 Methylation ic50->western_blot gene_expression Gene Expression Analysis (qRT-PCR for HOX genes) ic50->gene_expression data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis gene_expression->data_analysis end End: Conclude on In Vitro Efficacy data_analysis->end

Caption: A streamlined workflow for the in vitro characterization of this compound's biological effects on cancer cells.

Conclusion

This compound is a valuable research tool for investigating the role of MLL1 in leukemia and other cancers. The protocols outlined in these application notes provide a comprehensive framework for studying its mechanism of action and cellular effects. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of MLL1 inhibition as a therapeutic strategy.

References

Application Notes and Protocols for MM-401 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

MM-401 is a potent and specific small molecule inhibitor of the MLL1-WDR5 interaction, crucial for the histone methyltransferase activity of the MLL1 (KMT2A) complex.[1] In mixed-lineage leukemia (MLL), chromosomal translocations result in MLL fusion proteins that drive leukemogenesis through the aberrant expression of target genes, including the HOX A gene cluster. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits H3K4 methylation, leading to the downregulation of these critical genes.[1] This targeted inhibition induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL-rearranged leukemia cells, while exhibiting minimal toxicity to normal bone marrow cells and non-MLL leukemia cell lines.[1] These application notes provide detailed protocols for utilizing this compound to treat leukemia cell lines in vitro.

Mechanism of Action

This compound targets the protein-protein interaction between the catalytic MLL1 subunit and its essential cofactor, WDR5. This interaction is critical for the stability and enzymatic activity of the MLL1 complex. Inhibition of this interaction by this compound leads to a cascade of downstream effects culminating in the selective killing of MLL-rearranged leukemia cells.

MM401_Mechanism_of_Action cluster_0 This compound Action cluster_1 MLL1 Complex cluster_2 Epigenetic Regulation cluster_3 Cellular Outcomes MM401 This compound WDR5 WDR5 MM401->WDR5 Inhibits Interaction MLL1 MLL1 H3K4me Histone H3K4 Methylation MLL1->H3K4me Catalyzes MLL1->H3K4me Inhibition HOXA9 HOXA9/10 Gene Expression H3K4me->HOXA9 Activates H3K4me->HOXA9 Downregulation CellCycleArrest Cell Cycle Arrest HOXA9->CellCycleArrest Induction Apoptosis Apoptosis HOXA9->Apoptosis Induction Differentiation Myeloid Differentiation HOXA9->Differentiation Induction

Caption: this compound Mechanism of Action.

Quantitative Data: Optimal Concentrations of this compound

The optimal concentration of this compound for treating leukemia cell lines is dependent on the specific cell line and the experimental endpoint. The following table summarizes the half-maximal growth inhibition (GI50) values for various leukemia cell lines.

Cell LineLeukemia SubtypeMLL StatusGI50 (µM)Reference
MLL-AF9AMLRearranged~10[1]
MV4;11AMLMLL-AF4~15[1]
MOLM13AMLMLL-AF9~20[1]
KOPN8B-ALLMLL-ENL~25[1]
K562CMLNot Rearranged>50[1]
HL60AMLNot Rearranged>50[1]
U937AMLNot Rearranged>50[1]

Note: GI50 values are approximate and may vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on leukemia cell lines. It is recommended to optimize these protocols for your specific cell line and experimental setup.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines

  • This compound (and vehicle control, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound (and controls) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate GI50 G->H

Caption: Cell Viability Assay Workflow.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Leukemia cell lines

  • This compound (and vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect the cells (including supernatant containing detached cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Leukemia cell lines

  • This compound (and vehicle control)

  • 6-well plates

  • PBS

  • Cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for Histone H3K4 Methylation

This protocol assesses the effect of this compound on the levels of H3K4 methylation.

Materials:

  • Leukemia cell lines

  • This compound (and vehicle control)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-H3K4me1/2/3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 48 hours. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of methylated H3K4 to total histone H3.

Troubleshooting

  • Low Cell Viability: Ensure optimal cell culture conditions and check for contamination. Titrate the seeding density.

  • High Background in Apoptosis Assay: Ensure cells are washed thoroughly with cold PBS. Analyze cells immediately after staining.

  • Poor Resolution in Cell Cycle Analysis: Ensure proper fixation with cold ethanol. Treat with RNase to eliminate RNA staining.

  • Weak Signal in Western Blot: Optimize protein extraction and antibody concentrations. Ensure complete transfer of proteins.

References

Application Notes and Protocols for Determining Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three widely used methods to assess cell viability: the MTT, AlamarBlue, and Trypan Blue exclusion assays. These assays are fundamental in various research areas, including drug discovery, toxicology, and basic cell biology, for evaluating the effects of chemical compounds or experimental conditions on cell health.[1][2][3]

Introduction to Cell Viability Assays

Cell viability assays are essential tools for quantifying the number of living and healthy cells in a population.[4] They are routinely used to assess cellular responses to various treatments and stimuli. The choice of assay depends on factors such as the cell type, experimental goals, throughput requirements, and available equipment. This document outlines three common assays that measure different indicators of cell health: metabolic activity (MTT and AlamarBlue) and membrane integrity (Trypan Blue).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5][6] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm).[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]

Signaling Pathway Context: Regulation of Cell Proliferation and Survival

The metabolic activity measured by the MTT assay is intrinsically linked to cellular signaling pathways that control proliferation and survival. Key pathways such as the PI3K/Akt and Ras/MAPK signaling cascades are central in promoting cell growth, differentiation, and survival.[7] These pathways respond to external cues like growth factors and regulate the expression of proteins involved in cell cycle progression and apoptosis, ultimately impacting the metabolic state of the cell.

Cell_Survival_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Metabolism Increased Metabolism Akt->Metabolism Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Metabolism->Proliferation

Simplified diagram of key signaling pathways influencing cell metabolism and survival.
Experimental Protocol: MTT Assay

Materials:

  • MTT solution (5 mg/mL in sterile PBS, pH 7.4)[6][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. The final volume per well should be 100 µL.[8]

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure period.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8] The incubation time can be optimized based on the cell type and density.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][8]

  • Shaking (Optional but Recommended): Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

Data Presentation
Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability vs. Control
Untreated Control01.25100%
Compound X11.1088%
Compound X100.6350%
Compound X1000.1512%
Vehicle Control-1.2398%

AlamarBlue (Resazurin) Assay

The AlamarBlue assay, based on the reduction of resazurin, is a fluorescent/colorimetric method to quantitatively measure cell viability and cytotoxicity.[9][10] It is a non-toxic assay that allows for continuous monitoring of cell health.

Principle

Living cells maintain a reducing environment.[9] Resazurin, a blue and non-fluorescent cell-permeable dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[11] The amount of resorufin produced is proportional to the number of viable cells and can be measured using a fluorometer or a spectrophotometer.[8] Fluorescence is the more sensitive detection method.[9]

AlamarBlue_Workflow Start Seed and Treat Cells in 96-well Plate Add_Reagent Add AlamarBlue Reagent (10% of volume) Start->Add_Reagent Incubate Incubate at 37°C for 1-4 hours Add_Reagent->Incubate Measure Measure Fluorescence (Ex: 560 nm, Em: 590 nm) or Absorbance (570 nm) Incubate->Measure Analyze Analyze Data Measure->Analyze Trypan_Blue_Principle cluster_0 Live Cell cluster_1 Dead Cell Live_Cell Membrane_Intact Intact Membrane (Excludes Dye) Trypan_Blue_Out Trypan Blue Trypan_Blue_Out->Live_Cell Excluded Dead_Cell Membrane_Compromised Compromised Membrane (Dye Enters) Trypan_Blue_In Trypan Blue Trypan_Blue_In->Dead_Cell Enters

References

Safety Operating Guide

Navigating the Disposal of MM-401: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. The term "MM-401" is associated with multiple substances, each possessing distinct chemical properties and requiring specific disposal protocols. Therefore, the first and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific "this compound" in use. This document will provide definitive guidance on handling and disposal.

This guide offers a general framework for the disposal of a hazardous chemical reagent, which researchers, scientists, and drug development professionals should adapt based on the specific information in the SDS for their substance.

General Step-by-Step Disposal Protocol for Hazardous Laboratory Chemicals

The following protocol is a generalized procedure and must be superseded by the specific instructions in the product's SDS and your institution's Environmental Health and Safety (EHS) guidelines.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. For volatile or powdered substances, a NIOSH-approved respirator may be necessary.[1]

  • Waste Collection and Segregation:

    • Collect hazardous waste in a dedicated, leak-proof container that is chemically compatible with the waste.[2]

    • Never mix incompatible wastes.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard pictograms.[1][3]

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated and secure area.[1]

    • Ensure the storage area is well-ventilated.[1]

    • Liquid hazardous waste containers should be stored in secondary containment to prevent spills.[2][3]

  • Final Disposal:

    • Hazardous chemical waste must not be disposed of in the regular trash or poured down the drain.[1][3]

    • Disposal must be handled by a licensed hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste. They will provide specific instructions compliant with local and national regulations.[1]

  • Empty Container Disposal:

    • Thoroughly empty the container.

    • The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[2]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

    • After appropriate rinsing, the container can be disposed of according to your institution's procedures for non-hazardous waste.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling a hazardous chemical. Refer to the specific SDS for your "this compound" for detailed requirements.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). The SDS may specify the type and thickness of the glove material.
Respiratory Protection A NIOSH-approved respirator may be required, especially when handling powders or volatile substances.
Skin and Body Protection A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the hazard.

Decision-Making Flowchart for Chemical Disposal

This diagram illustrates the logical steps to follow when determining the correct disposal procedure for a laboratory chemical.

G Chemical Disposal Decision Flowchart start Start: Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous waste disposal. is_hazardous->non_hazardous No collect Collect in a labeled, sealed, and compatible hazardous waste container. is_hazardous->collect Yes end End: Proper Disposal Complete non_hazardous->end store Store in a designated, secure, and ventilated area with secondary containment. collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs contact_ehs->end

Caption: Flowchart for determining the proper chemical disposal path.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.[1]

  • Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.[1]

  • Contain and Clean:

    • For small spills of solid material, carefully sweep or scoop the substance into a hazardous waste container, avoiding dust generation.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill and place the absorbent material into the hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent as recommended by your institution's safety protocols. All decontamination materials should also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.[1]

By adhering to these general principles and, most importantly, the specific guidance within the Safety Data Sheet for your particular "this compound," you can ensure the safe and compliant disposal of chemical waste, fostering a secure environment for all laboratory personnel.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.